molecular formula C10H11BrO B2469891 3-(4-Bromophenyl)cyclobutanol CAS No. 916814-02-3

3-(4-Bromophenyl)cyclobutanol

Cat. No.: B2469891
CAS No.: 916814-02-3
M. Wt: 227.101
InChI Key: DUZJORQWSPNAKY-WAAGHKOSSA-N
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Description

3-(4-Bromophenyl)cyclobutanol is an organic compound with the molecular formula C10H11BrO It is characterized by a cyclobutanol ring substituted with a 4-bromophenyl group

Scientific Research Applications

3-(4-Bromophenyl)cyclobutanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for 3-(4-Bromophenyl)cyclobutanol indicates that it is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Personal protective equipment, including face protection, should be worn when handling this compound . It should be stored in a dry, cool, and well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)cyclobutanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzyl chloride with cyclobutanone in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromophenyl)cyclobutanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be employed.

Major Products:

    Oxidation: 3-(4-Bromophenyl)cyclobutanone.

    Reduction: 3-Phenylcyclobutanol.

    Substitution: 3-(4-Azidophenyl)cyclobutanol or 3-(4-Cyanophenyl)cyclobutanol.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)cyclobutanol involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity in biological systems.

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)cyclobutanol
  • 3-(4-Fluorophenyl)cyclobutanol
  • 3-(4-Methylphenyl)cyclobutanol

Comparison: 3-(4-Bromophenyl)cyclobutanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and physical properties compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher electronegativity can influence the compound’s behavior in chemical reactions and biological interactions.

Properties

IUPAC Name

3-(4-bromophenyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZJORQWSPNAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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